- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseJournal of Organic Chemistry, 1993, 58(4), 957-8,
Cas no 97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)

97731-02-7 structure
Produktname:(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-2-Amino-3-(2-fluorophenyl)propanoic acid
- o-Fluoro-D-phenylalanine
- D-2-Fluorophe
- 3-(2-Fluoropheny)-D-alanine
- 2-Fluoro-D-phenylalanine
- D-2-FLUOROPHENYLALANINE
- D-2-F-Phe-OH
- H-D-Phe(2-F)-OH
- 2-Fluoro-D-Phenylalanine (Sum of Enantiomers)
- 2-FLUORO-D-PHE
- (2R)-2-amino-3-(2-fluorophenyl)propanoic acid
- (R)-2-Fluorophenylalanine Hydrochloride Salt
- H-D-Phe(2-F)-OH.HCl
- PubChem23304
- (r)-o-fluorophenylalanine
- D-2-Fluoro phenylalanine
- VZ24655
- AM83328
- RTR-0
- 2-Fluoro-D-phenylalanine (ACI)
- D
- AC-5822
- PD196711
- MFCD00066447
- CS-W010744
- (R)-2-Amino-3-(2-fluorophenyl)propanoicacid
- 122839-51-4
- (R)-3-(2-fluorophenyl)-2-aminopropanoic acid
- AS-14324
- 97731-02-7
- CHEBI:155832
- EN300-199908
- J-004866
- (2R)-2-azaniumyl-3-(2-fluorophenyl)propanoate
- DTXSID90924286
- AKOS016843018
- HY-W010028
- 2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers)
- SCHEMBL268942
-
- MDL: MFCD00066447
- Inchi: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
- InChI-Schlüssel: NYCRCTMDYITATC-MRVPVSSYSA-N
- Lächelt: C(C1C=CC=CC=1F)[C@@H](N)C(=O)O
Berechnete Eigenschaften
- Genaue Masse: 219.046
- Monoisotopenmasse: 219.046
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 187
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Oberflächenladung: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 63.3
Experimentelle Eigenschaften
- Farbe/Form: Weißes Pulver
- Dichte: 1.293
- Schmelzpunkt: 242-252°C
- Siedepunkt: 308.1±32.0 °C at 760 mmHg
- Flammpunkt: 140.1±25.1 °C
- PSA: 63.32000
- LogP: 2.28240
- Löslichkeit: Nicht bestimmt
- Spezifische Rotation: 14 º (c=1% in H2O)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Deutschland:3
- Sicherheitshinweise: S22;S24/25
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Store at room temperature
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27524-1g |
2-Fluoro-D-phenylalanine, 99+% |
97731-02-7 | 99+% | 1g |
¥3113.00 | 2023-02-24 | |
Enamine | EN300-199908-0.5g |
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 95% | 0.5g |
$54.0 | 2023-09-16 | |
Enamine | EN300-199908-50.0g |
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 95% | 50g |
$1479.0 | 2023-06-06 | |
Chemenu | CM100670-25g |
D-2-Fluorophenylalanine |
97731-02-7 | 98% | 25g |
$*** | 2023-05-29 | |
MedChemExpress | HY-W010028-1g |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 1g |
¥200 | 2024-04-15 | ||
MedChemExpress | HY-W010028-5g |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid |
97731-02-7 | 99.19% | 5g |
¥296 | 2024-07-20 | |
eNovation Chemicals LLC | D504433-5g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 97% | 5g |
$140 | 2024-05-24 | |
Apollo Scientific | PC8358-10g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 98% | 10g |
£121.00 | 2023-09-02 | |
TRC | F401680-50mg |
2-Fluoro-D-phenylalanine |
97731-02-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
Apollo Scientific | PC8358-1g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 98% | 1g |
£44.00 | 2023-09-02 |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase , D-Amino acid amidase Solvents: Water ; 8 h, pH 8, 40 °C
Referenz
- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme SystemAdvanced Synthesis & Catalysis, 2012, 354(17), 3327-3332,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Zinc acetate Solvents: Methanol
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
Referenz
- Asymmetric synthesis of fluorophenylalanines and (trifluoromethyl)phenylalanines; the use of chiral pyridoxamine-like pyridinophane-zinc complex as an enzyme mimicBulletin of the Chemical Society of Japan, 1990, 63(7), 1925-8,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Catalysts: 2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ; 2 d, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C
Referenz
- Antibacterials and/or modulators of biofilm formation and methods of using the same, United States, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
Referenz
- Unnatural D-amino acids as building blocks of new peptidomimeticsActa Poloniae Pharmaceutica, 2006, 63(5), 430-433,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: N-[3-[[[(1S)-3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl]oxy]methyl]phenyl]-N′-… Solvents: Dimethyl sulfoxide
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
Referenz
- Deracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersDeracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersBulletin of the Korean Chemical Society, 2014, 35(7), 2186-2188,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Catalysts: Racemase, alanine , Aminomutase, phenylalanine 2,3- Solvents: Water ; 20 h, pH 8.0, 31 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12
Referenz
- Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase CatalysisJournal of Organic Chemistry, 2009, 74(18), 6953-6959,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
Referenz
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseSynthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade ProcessDeracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid OxidaseJournal of Organic Chemistry, 1993, 58(4), 957-8,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
Referenz
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseJournal of Organic Chemistry, 1993, 58(4), 957-8,
Synthetic Routes 14
Reaktionsbedingungen
Referenz
- Fluorinated phenylalanines and their derivatives. 4. The receipt method of the enantiomers of isomeric fluorophenylalanines by resolution of their racematesAsymmetric synthesis of organoelement analogs of natural compounds. III. Biocatalytic method for the preparation of homochiral fluorine-substituted (R)- and (S)-phenylalanines and (S,R)- and (R,S)-phenylserinesA new method for the chemical-enzymic synthesis of optically pure L-amino acids from glycineChemija, 1996, 19(4), 80-82,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
Referenz
- Unnatural D-amino acids as building blocks of new peptidomimeticsActa Poloniae Pharmaceutica, 2006, 63(5), 430-433,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Sodium acetate Solvents: Water ; 5 h, reflux; overnight, rt
2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
Referenz
- Unnatural D-amino acids as building blocks of new peptidomimeticsActa Poloniae Pharmaceutica, 2006, 63(5), 430-433,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophansInternational Journal of Peptide & Protein Research, 1987, 30(1), 13-21,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials
- 2-Amino-3-(2-fluorophenyl)propanamide
- 3,9-Dithia-12-azabicyclo[9.2.2]pentadeca-11,13,14-trien-15-ol, 14-(aminomethyl)-6,6-dimethyl-, (S)- (9CI)
- 1,3-diethyl 2-acetamidopropanedioate
- 1-(bromomethyl)-2-fluorobenzene
- Glycine tert-butyl ester hydrochloride
- 5-[(2-fluorophenyl)methyl]-2,4-Imidazolidinedione
- 2-Fluorobenzaldehyde
- Diphenylmethanimine
- Phenylalanine,2-fluoro-N-(trifluoroacetyl)- (9CI)
- N-(Diphenylmethylene)glycine tert-butyl ester
- N-(Diphenylmethylene)-2-fluoro-D-phenylalanine 1,1-dimethylethyl ester
- D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-
- DL-Phenylalanine, N-(diphenylmethylene)-2-fluoro-, methyl ester
- 2,4-IMIDAZOLIDINEDIONE, 5-[(2-FLUOROPHENYL)METHYLENE]-
- Glycine, N-(diphenylmethylene)-
- Propanedioic acid, (acetylamino)[(2-fluorophenyl)methyl]-, diethyl ester
- Hydantoin
- 2-Amino-3-(2-fluorophenyl)propanoic acid
- Methyl 2-((diphenylmethylene)amino)acetate
- Benzenepropanoic acid, 2-fluoro-α-oxo-, sodium salt (1:1)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Verwandte Literatur
-
1. α-Chymotrypsin-catalysed peptide synthesis using activated esters as acyl donorsToshifumi Miyazawa,Shin'ichi Nakajo,Miyako Nishikawa,Kiwamu Imagawa,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 1996 2867
-
Alison M. Hill,Betty L. Thompson Chem. Commun. 2003 1360
97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid) Verwandte Produkte
- 1132-68-9(p-Fluoro-L-phenylalanine)
- 266360-60-5(2,4-Difluoro-D-Phenylalanine)
- 2629-55-2(2-Amino-3-(2-fluorophenyl)propanoic acid)
- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)
- 19883-77-3(3-Fluoro-L-phenylalanine)
- 110117-84-5(H-D-Phe(3-F)-OH)
- 33787-05-2(L-2,6-Difluorophenylalanine)
- 40332-58-9((R)-2-Amino-3-(perfluorophenyl)propanoic acid)
- 18125-46-7((2R)-2-amino-3-(4-fluorophenyl)propanoic acid)
- 19883-78-4(2-Fluoro-L-phenylalanine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97731-02-7)(R)-2-Amino-3-(2-fluorophenyl)propanoic acid

Reinheit:99%
Menge:25g
Preis ($):174.0